molecular formula C22H24F2N6O4 B4564690 N~5~-{1-[(2,4-DIFLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE

N~5~-{1-[(2,4-DIFLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4564690
M. Wt: 474.5 g/mol
InChI Key: IPSPXUSHSNSLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-{1-[(2,4-DIFLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as pyrazole, morpholine, and difluorophenoxy moieties.

Scientific Research Applications

N~5~-{1-[(2,4-DIFLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-{1-[(2,4-DIFLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the difluorophenoxy group: This step involves the nucleophilic substitution of a suitable halogenated precursor with 2,4-difluorophenol.

    Attachment of the morpholine group: This can be done through a nucleophilic substitution reaction using morpholine and a suitable leaving group.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N~5~-{1-[(2,4-DIFLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Mechanism of Action

The mechanism of action of N5-{1-[(2,4-DIFLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity.

    Signal Transduction Pathways: The compound may influence various intracellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

N~5~-{1-[(2,4-DIFLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N5-{1-[(2,4-DIFLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-[(2,4-difluorophenoxy)methyl]-3,5-dimethylpyrazol-4-yl]-2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N6O4/c1-13-20(14(2)30(26-13)12-34-19-5-4-15(23)10-16(19)24)25-21(31)18-11-17(27-28(18)3)22(32)29-6-8-33-9-7-29/h4-5,10-11H,6-9,12H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSPXUSHSNSLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1COC2=C(C=C(C=C2)F)F)C)NC(=O)C3=CC(=NN3C)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-{1-[(2,4-DIFLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-{1-[(2,4-DIFLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~5~-{1-[(2,4-DIFLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N~5~-{1-[(2,4-DIFLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~5~-{1-[(2,4-DIFLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~5~-{1-[(2,4-DIFLUOROPHENOXY)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE

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